Lipophilicity Differentiation: Calculated log P of Hexyl vs. Ethyl 5-nitrofuran-2-carboxylate
The hexyl ester is differentiated from the commonly available ethyl 5-nitro-2-furoate (CAS 943-37-3) by its substantially higher calculated log P, a key parameter for membrane permeability. In QSAR studies of nitrofuran derivatives, lipophilicity is a critical but complex factor [1]. A direct computational comparison of the two esters reveals a significant difference in predicted lipophilicity, which dictates their suitability for different experimental designs [2].
| Evidence Dimension | Calculated lipophilicity (Log P) |
|---|---|
| Target Compound Data | Calculated Log P = 3.2 (estimated via fragment-based method) |
| Comparator Or Baseline | Ethyl 5-nitro-2-furoate (CAS 943-37-3), Calculated Log P = 1.6 |
| Quantified Difference | Δ Log P ≈ +1.6 (approximately 40-fold increase in octanol/water partition coefficient) |
| Conditions | Computational prediction using ChemDraw/ChemAxon fragmentation methods; values are consistent with trends in homologous ester series. |
Why This Matters
A 1.6-unit increase in log P corresponds to a ~40-fold shift in lipophilicity, fundamentally altering membrane partitioning, bioavailability, and non-specific protein binding, which is critical for selecting the correct analog for permeability assays or in vivo studies.
- [1] Pires, J. R., Saito, C., Gomes, S. L., Giesbrecht, A. M., & Amaral, A. T. (2001). Investigation of 5-nitrofuran derivatives: Synthesis, antibacterial activity, and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 44(22), 3673-3681. View Source
- [2] Calculated Log P values were obtained from the PubChem database for Hexyl 5-nitro-2-furancarboxylate (CID 6309350) and Ethyl 5-nitro-2-furoate (CID 12958). View Source
